molecular formula C10H18 B14158671 4,6-Decadiene CAS No. 53721-77-0

4,6-Decadiene

Cat. No.: B14158671
CAS No.: 53721-77-0
M. Wt: 138.25 g/mol
InChI Key: AYIYRUVVFMYKIA-FIFLTTCUSA-N
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Description

4,6-Decadiene (C₁₀H₁₈, molecular weight: 138.25 g/mol, CAS: 55682-65-0) is an acyclic alkene with conjugated double bonds at the 4th and 6th positions . It is also known as Karahanaenone and exists as a mixture of E and Z stereoisomers due to its internal double bonds . The compound exhibits a logP (octanol-water partition coefficient) value of 3.699, indicating moderate hydrophobicity . Its synthesis often involves ene adduct reactions followed by destructive distillation, yielding isomer mixtures . This compound is structurally distinct from other decadienes due to the positioning of its double bonds, which influences its reactivity, solubility, and applications in organic synthesis and materials science .

Properties

CAS No.

53721-77-0

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(4E,6E)-deca-4,6-diene

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+

InChI Key

AYIYRUVVFMYKIA-FIFLTTCUSA-N

Isomeric SMILES

CCC/C=C/C=C/CCC

Canonical SMILES

CCCC=CC=CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Decadiene can be synthesized through various methods. One common approach involves the reduction of 10-halo-3,6-decadiyne to form (3Z,6Z)-10-halo-3,6-decadiene, which is then converted into this compound . This method is advantageous as it does not require the use of protecting groups and can be performed in a relatively high yield.

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds under controlled conditions. The use of specific catalysts and reaction conditions ensures the selective formation of the desired diene structure .

Chemical Reactions Analysis

Types of Reactions: 4,6-Decadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Decadiene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Decadiene involves its ability to participate in addition reactions due to the presence of double bonds. These reactions can lead to the formation of various products depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the double bonds and their reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 4,6-Decadiene with structurally related compounds:

Compound Formula Molecular Weight (g/mol) CAS Number logP Double Bond Positions Key Applications/Properties
This compound C₁₀H₁₈ 138.25 55682-65-0 3.699 4,6 Synthesis of isomer mixtures
1,9-Decadiene C₁₀H₁₈ 138.25 1641-39-2 ~3.7* 1,9 Membrane-mimicking studies
4,6-Decadiyne C₁₀H₁₄ 134.22 16387-71-6 N/A Triple bonds at 4,6 Spectroscopic studies
1,3-Decadiene C₁₀H₁₈ 138.25 N/A N/A 1,3 Upcycling to aromatic compounds

Note: 1,9-Decadiene logP inferred from structurally similar compounds in .

Partition Coefficients and Solvation Behavior

This compound and 1,9-decadiene share similar logP values (~3.7), but 1,9-decadiene is extensively validated in predictive models for solute partitioning in lipid bilayers.

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